
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride (MPPPAH) is a synthetic compound of the pyrrolidine family that is widely used in scientific research. It has a wide range of applications, including as an agonist of the serotonin 5-HT2A receptor, an inhibitor of the enzyme monoamine oxidase (MAO), and as a stimulant of the central nervous system (CNS). MPPPAH has also been used to study the effects of serotonin on the cardiovascular system, as well as to investigate the effects of serotonin on the development of psychiatric disorders.
Applications De Recherche Scientifique
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has a wide range of scientific research applications. It has been used to study the effects of serotonin on the cardiovascular system, as well as to investigate the effects of serotonin on the development of psychiatric disorders. It has also been used to study the effects of serotonin on learning and memory, as well as to investigate the effects of serotonin on the regulation of mood, appetite, and sleep. Additionally, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has been used to study the effects of serotonin on drug addiction, as well as to investigate the effects of serotonin on anxiety and depression.
Mécanisme D'action
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride acts as an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of a wide range of physiological functions, including mood, appetite, and sleep. Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride binds to the 5-HT2A receptor and activates it, resulting in the release of serotonin. Additionally, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of serotonin. By inhibiting MAO, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride increases the amount of serotonin in the brain and increases its effects.
Biochemical and Physiological Effects
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has a wide range of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, resulting in increased levels of mood, appetite, and sleep. Additionally, it has been shown to increase levels of dopamine in the brain, resulting in increased levels of motivation and pleasure. Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has also been shown to reduce levels of the stress hormone cortisol, resulting in decreased levels of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride in lab experiments is that it is a synthetic compound that is easy to synthesize and is relatively stable. Additionally, it is an agonist of the serotonin 5-HT2A receptor and an inhibitor of the enzyme monoamine oxidase, which makes it a useful tool for studying the effects of serotonin on a wide range of physiological processes. However, there are some limitations to using Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride in lab experiments. It is a relatively new compound, and there is still much to be learned about its potential side effects and long-term effects. Additionally, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is a synthetic compound, and it is not found in nature, which means that it cannot be used to study the effects of natural serotonin.
Orientations Futures
The potential future directions for research on Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride are numerous. Further research could be conducted on the effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride on the development of psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted on the effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride on learning and memory, as well as on the effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride on drug addiction. Additionally, further research could be conducted on the long-term effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride on the brain, as well as on the potential side effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride. Finally, further research could be conducted on the potential therapeutic uses of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride, such as for the treatment of depression and anxiety.
Méthodes De Synthèse
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is synthesized from 1-phenyl-3-pyrrolidin-1-yl-propane, which is an alkyl amine. The compound is then treated with hydrochloric acid to form Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature of between 0°C and 20°C. The reaction is usually complete within one hour.
Propriétés
IUPAC Name |
N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDHYHPAOFRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

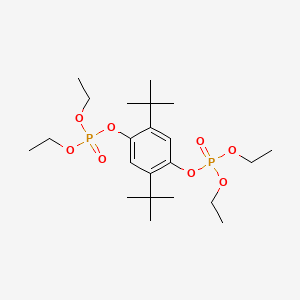
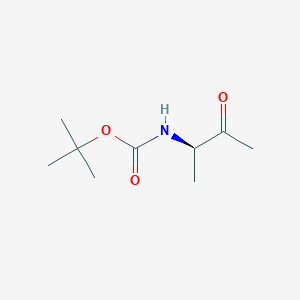

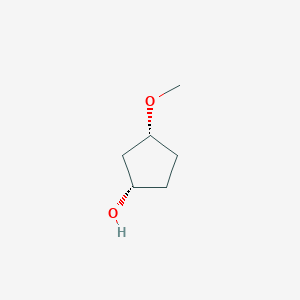
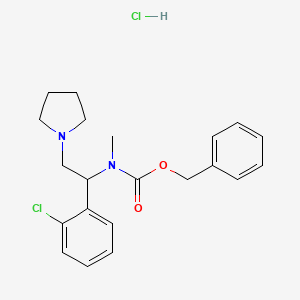






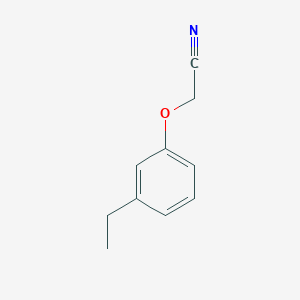
![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)
